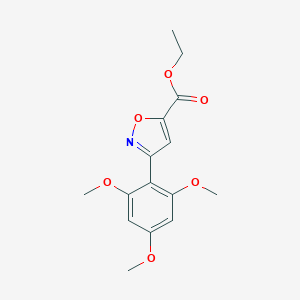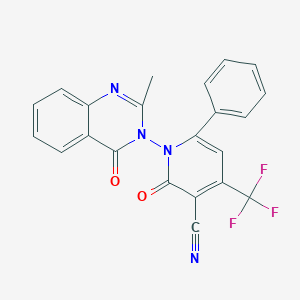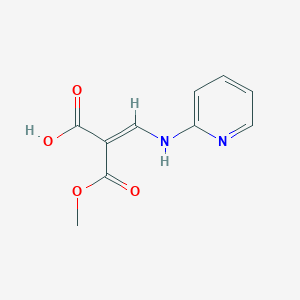
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate, also known as ETIC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. ETIC belongs to the class of isoxazole carboxylates, which have been studied for their biological activities. In
Mechanism of Action
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has been shown to bind to the glycine site of the NMDA receptor, which modulates the activity of the receptor. This binding results in a decrease in the amplitude of NMDA receptor-mediated currents. Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The mechanism of action of Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate on tumor cells is not fully understood, but it has been shown to inhibit the proliferation of certain cancer cell lines.
Biochemical and Physiological Effects:
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has been shown to have a modulatory effect on the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes. This modulation has been reported to improve cognitive function in animal models. Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has also been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. In addition, Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has been reported to have anti-tumor properties by inhibiting the proliferation of certain cancer cell lines.
Advantages and Limitations for Lab Experiments
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yield and purity. It has also been reported to have low toxicity and is well-tolerated in animal models. However, Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has limitations in terms of its solubility in aqueous solutions, which can limit its use in certain experiments. In addition, the mechanism of action of Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate on tumor cells is not fully understood, which limits its potential applications in cancer research.
Future Directions
There are several future directions for research on Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate. One direction is to further investigate its potential applications in the field of neuroscience, particularly in the treatment of cognitive disorders. Another direction is to explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate on tumor cells and its potential applications in cancer research.
Synthesis Methods
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate can be synthesized by reacting 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride and sodium acetate in ethanol. The resulting product is then reacted with ethyl chloroformate to obtain Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate. This synthesis method has been reported in literature and has been optimized for high yield and purity.
Scientific Research Applications
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has been studied for its potential applications in the field of neuroscience. It has been shown to have a modulatory effect on the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has also been reported to have anti-inflammatory and anti-tumor properties. These potential applications make Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate a promising compound for further research.
properties
Molecular Formula |
C15H17NO6 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
ethyl 3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C15H17NO6/c1-5-21-15(17)13-8-10(16-22-13)14-11(19-3)6-9(18-2)7-12(14)20-4/h6-8H,5H2,1-4H3 |
InChI Key |
RVAJFECORZDQNC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NO1)C2=C(C=C(C=C2OC)OC)OC |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=C(C=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine](/img/structure/B289459.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]leucine](/img/structure/B289460.png)
![3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B289461.png)
![N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine](/img/structure/B289462.png)
![N-[5-[(4-methoxyanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B289463.png)
![N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine](/img/structure/B289464.png)

![2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)

![2-[[(5-chloropyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289469.png)
![N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B289470.png)
![2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289471.png)

![2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B289485.png)